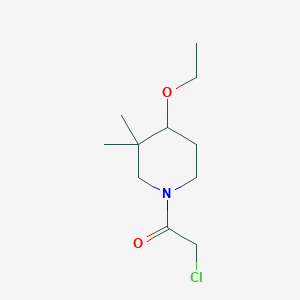
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a synthetic compound that has been used in various scientific research applications. It is a ketone derivative that belongs to the class of piperidine compounds. CDE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to increased levels of these neurotransmitters, which can have various effects on the central nervous system. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have an affinity for the alpha-2 adrenergic receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of depression and other mood disorders. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may make it useful in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been studied for its potential use in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which can make it easier to study. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, which can provide researchers with options for producing the compound. One limitation of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it may have potential side effects, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for the study of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone. One area of research could focus on its potential use in the treatment of depression and other mood disorders. Another area of research could focus on its potential use in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone could be studied for its potential use in the treatment of drug addiction. Further research could also explore the potential side effects of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone and ways to minimize these effects.
Méthodes De Synthèse
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, including the reaction of 1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with thionyl chloride and phosphorus pentachloride. Another method involves the reaction of 4-ethoxy-3,3-dimethylpiperidine with chloroacetyl chloride in the presence of triethylamine. These methods have been used to produce 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with high yields and purity.
Applications De Recherche Scientifique
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been used in various scientific research applications, including studies on the central nervous system. It has been shown to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to the treatment of depression and other mood disorders.
Propriétés
IUPAC Name |
2-chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-9-5-6-13(10(14)7-12)8-11(9,2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQGJMLQQOBLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)


![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)


